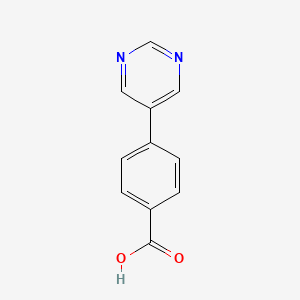

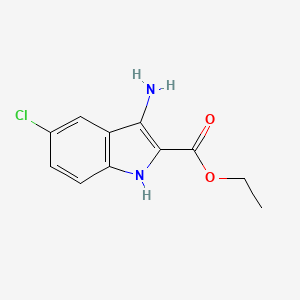

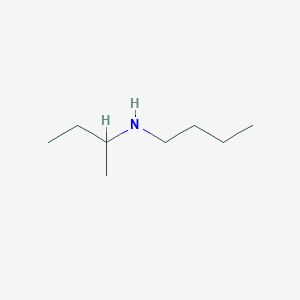

![molecular formula C12H7N3O3 B1307626 6-(4-羟基苯基)-5H-吡咯并[3,4-b]吡嗪-5,7(6H)-二酮 CAS No. 313519-01-6](/img/structure/B1307626.png)

6-(4-羟基苯基)-5H-吡咯并[3,4-b]吡嗪-5,7(6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione," is a heterocyclic compound that appears to be related to various pyrrolopyrazine-dione derivatives synthesized for their potential biological activities and chemical properties. The related compounds have been synthesized through various methods and have been characterized by different spectroscopic techniques.

Synthesis Analysis

The synthesis of pyridopyrazine-1,6-diones, which are structurally related to the compound , has been achieved through a one-pot coupling/cyclization reaction starting from 6-hydroxypicolinic acids and β-hydroxylamines. This process utilizes HATU for amide formation and activation of the hydroxyl group for intramolecular alkylation, proceeding under mild conditions and yielding good results .

Another related synthesis involves the creation of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts. This two-step process includes acid-mediated cyclization followed by gold(I)-catalyzed regioselective annulation, which has been shown to produce densely functionalized derivatives in good-to-excellent yields .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, and 13C NMR. For instance, the structure of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was characterized using these techniques, complemented by theoretical studies using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . Additionally, the Hilbert-Johnson reaction was used to synthesize dipyridopyrazinediones, demonstrating the potential for diverse chemical transformations within this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine-dione derivatives have been studied, with some compounds showing significant potential for therapeutic applications. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase, with certain derivatives showing potent inhibitory activity and the ability to reduce urinary oxalate levels in rat models .

In another study, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives was carried out, with the compounds being characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy. These compounds have attracted attention for their potential medicinal applications .

科学研究应用

合成和表征

已合成和表征了6-(4-羟基苯基)-5H-吡咯并[3,4-b]吡嗪-5,7(6H)-二酮及其衍生物,以探索它们在各个领域的潜在应用。 Saraswat和Pandey(2017)合成了2-甲氧基-6-苯基-5H-吡咯并[3,4-b]吡嗪-5,7(6H)-二酮和7-羟基-3-甲氧基-6-苯基-6,7-二氢-5H-吡咯并[3,4-b]吡嗪-5-酮的衍生物,强调了它们在未来治疗应用中的重要性。这些化合物通过元素分析、红外光谱、1H核磁共振和13C核磁共振进行了表征,为理解它们的化学性质和在科学研究中的潜在用途提供了基础(Saraswat & Pandey, 2017)。

化学性质和聚合

Algi等人(2017)研究了某些吡咯并吡嗪衍生物的化学发光性质和聚合潜力,他们合成的化合物在过氧化氢存在下表现出化学发光性。这些发现表明了在生物传感和成像中的应用,以及创造具有特定电子和光学性质的新型聚合材料的潜力(Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017)。

电子和光学应用

Sasikumar等人(2016)研究了有机半导体材料,探讨了具有D-A-D结构的小分子材料中受体强度的作用,包括吡咯并吡嗪衍生物。他们的研究有助于理解有机电子器件中的电荷传输性质,突出了这些化合物在有机场效应晶体管(OFETs)和其他电子器件中的潜力(Sasikumar et al., 2016)。

生物活性

探索各种杂环化合物的生物活性,包括吡咯并吡嗪衍生物,可以揭示它们潜在的治疗应用。Zaki、Sayed和Elroby(2016)合成了异噁唑烷和吡咯[3,4-d]异噁唑-4,6-二酮衍生物,展示了它们的抗微生物和抗炎活性。这项研究为基于这些杂环骨架的新型药物制剂的开发铺平了道路(Zaki, Sayed, & Elroby, 2016)。

作用机制

Target of Action

Similar pyrazine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Similar pyrazine derivatives have been shown to inhibit trka . TRKA combines with nerve growth factor (NGF), and once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

Trk activation is known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Result of Action

Similar pyrazine derivatives have been shown to inhibit the proliferation of certain cancer cell lines .

未来方向

属性

IUPAC Name |

6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGDMMCXUNOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

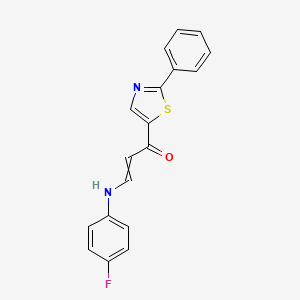

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

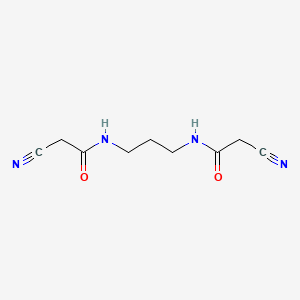

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)